molecular formula C6H5BrClN B1436628 3-Bromo-2-chloro-4-methylpyridine CAS No. 55404-31-4

3-Bromo-2-chloro-4-methylpyridine

Cat. No. B1436628
CAS RN: 55404-31-4
M. Wt: 206.47 g/mol
InChI Key: QPFHYDFGKXHWIN-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methylpyridine is a heterocyclic organic compound . It has a CAS Number of 55404-31-4 and a molecular weight of 206.47 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 3-Bromo-2-chloro-4-methylpyridine involves the addition of bromine, followed by the addition of a 40% sodium nitrite solution below 0 °C . The reaction solution is then extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . The overall yield of this process is 95% .


Molecular Structure Analysis

The IUPAC name for 3-Bromo-2-chloro-4-methylpyridine is the same as its common name . Its InChI Code is 1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 , and its InChI key is QPFHYDFGKXHWIN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4-methylpyridine is a solid at room temperature . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

3-Bromo-2-chloro-4-methylpyridine has been utilized in the synthesis of new Schiff base compounds, specifically in the formation of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol. This compound demonstrates significant antibacterial activities, showcasing its potential in medicinal chemistry and pharmaceuticals (Wang, Nong, Sht, & Qi, 2008).

Pressure and Temperature Effects in Solutions

The effects of pressure and temperature on octahedral-tetrahedral equilibria in solutions containing 3-Bromo-2-chloro-4-methylpyridine derivatives have been studied. These findings are vital in understanding the chemical behavior and potential applications of this compound in various environmental conditions (K. Kojima, 1988).

As a Precursor for Pyridyne

3-Bromo-2-chloro-4-methoxypyridine, closely related to 3-Bromo-2-chloro-4-methylpyridine, has been developed as a practical precursor for 2,3-pyridyne, which is essential for various organic synthesis reactions (M. Walters, P. Carter, & Satyajit Banerjee, 1992).

In the Synthesis of Thienopyridines

This compound is integral in synthesizing thienopyridines, indicating its utility in the creation of complex organic molecules with potential pharmacological properties (D. Bremner, A. D. Dunn, K. Wilson, K. Sturrock, & G. Wishart, 1992).

Studying Halogen Atom Migration

Research involving 3-Bromo-2-chloro-4-methylpyridine derivatives has provided insights into the migration of halogen atoms in halogeno-derivatives of pyridines. Such studies are crucial for understanding chemical reactivity and designing halogenated compounds (H. J. Hertog & J. C. Schogt, 2010).

Vibrational Spectra Analysis

The vibrational spectra of monosubstituted pyridines, including 3-Bromo-2-chloro-4-methylpyridine derivatives, have been measured, aiding in the understanding of molecular structure and behavior (J.H.S. Green, W. Kynaston, & H. M. Paisley, 1963).

Dielectric Relaxation Mechanism Study

This compound has been studied in the context of dielectric relaxation mechanisms in substituted pyridines. Such research is pivotal for applications in materials science and electronics (N. Mehrotra & M. Saxena, 1967).

Safety And Hazards

3-Bromo-2-chloro-4-methylpyridine is considered hazardous . It is a combustible liquid that can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Future Directions

There is potential for the use of 3-Bromo-2-chloro-4-methylpyridine in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .

properties

IUPAC Name

3-bromo-2-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFHYDFGKXHWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654166
Record name 3-Bromo-2-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-4-methylpyridine

CAS RN

55404-31-4
Record name 3-Bromo-2-chloro-4-methylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-4-methylpyridine
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Synthesis routes and methods

Procedure details

3-amino-2-chloro-4-methylpyridine (2 g) was added to a mixed solvent of a 48% aqueous hydrogen bromide solution (17 mL) and water (12 mL). Sodium nitrite (2.5 g) was added to the solution at 0° C. Further, bromine (22 mL) was added. The reaction mixture was warmed to room temperature and stirred for 12 hours. The reaction mixture was partitioned by adding a 5 N aqueous sodium hydroxide solution and ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. The desiccant was removed by filtration. The filtrate was concentrated under reduced pressure to give the title compound (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GM Sanders, M van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
… 0.33 g of 3-bromo-2-chloro-4-methylpyridine and 15 ml of conc. NH,OH were shaken in a sealed tube at 160OC for 24 h. Dilution with water, basification, extraction with diethyl ether …
Number of citations: 1 onlinelibrary.wiley.com
HC van der Plas, MC Vollering - Recueil des Travaux …, 1974 - Wiley Online Library
… 0.33 g of 3-bromo-2-chloro-4-methylpyridine and 15 ml of conc. NH,OH were shaken in a sealed tube at 160OC for 24 h. Dilution with water, basification, extraction with diethyl ether …
Number of citations: 4 onlinelibrary.wiley.com
JR Bagley, RL Wynn, FG Rudo… - Journal of medicinal …, 1989 - ACS Publications
A research program based on certain heterocyclic modifications (12-50) of the fentanyl (1) molecule has generated a novel class of opioids. In the mouse hot-plate test, these …
Number of citations: 70 pubs.acs.org
E Hu, A Tasker, RD White, RK Kunz… - Journal of medicinal …, 2008 - ACS Publications
… (10) Preparation of PMB protected pyridine 7 was accomplished by reacting 3-bromo-2-chloro-4-methylpyridine 6 with (4-methoxyphenyl)methanol. Suzuki coupling of …
Number of citations: 49 pubs.acs.org

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